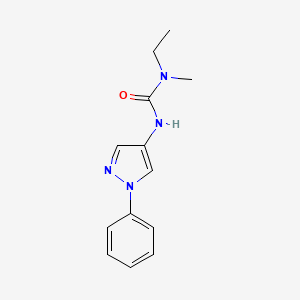
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea, also known as EPM, is a chemical compound that has been extensively studied for its potential use in scientific research. EPM belongs to the class of pyrazole derivatives, which are known for their wide range of biological activities.
作用機序
The exact mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been shown to have antifungal properties and may be effective in the treatment of fungal infections.
実験室実験の利点と制限
One of the main advantages of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its wide range of biological activities. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been shown to have anti-inflammatory, antitumor, and antifungal properties, making it a versatile compound for use in research. However, one of the limitations of using 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea. One area of interest is the development of new synthetic routes for 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea that may improve its solubility and make it easier to work with in lab experiments. Another area of interest is the investigation of the potential use of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea and to identify potential new targets for its use in scientific research.
合成法
The synthesis of 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea involves the reaction of 1-phenyl-3-(1-pyrazolyl)urea with ethyl methyl ketone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea as a white crystalline solid.
科学的研究の応用
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. 1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
1-ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-16(2)13(18)15-11-9-14-17(10-11)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKJAIPALBCVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1-methyl-3-(1-phenylpyrazol-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

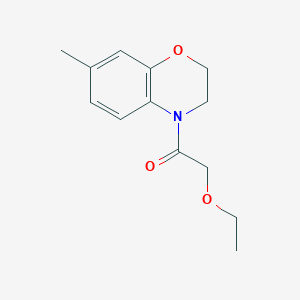

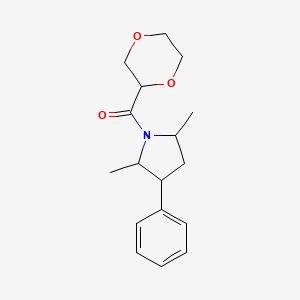
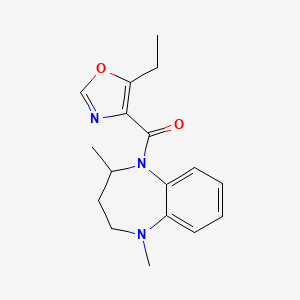
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
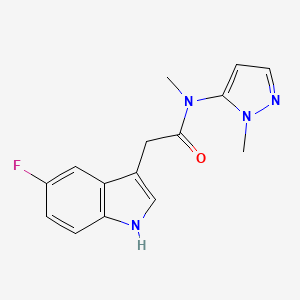
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)